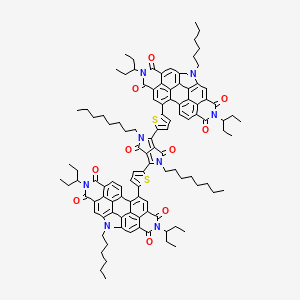
Homocubane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of homocubane-4-carboxylic acid involves several steps, starting from cubane derivatives. Another approach involves the oxidation of homocubane derivatives to introduce the carboxylic acid functionality . Industrial production methods are still under development, but the use of efficient catalysts and optimized reaction conditions are key factors in scaling up the synthesis .
Análisis De Reacciones Químicas
Homocubane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form other functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The carboxylic acid group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Decarboxylation: This reaction involves the removal of the carboxyl group, often using heat or a catalyst.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and thionyl chloride for substitution . Major products formed from these reactions include alcohols, aldehydes, and substituted homocubane derivatives .
Aplicaciones Científicas De Investigación
Homocubane-4-carboxylic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of homocubane-4-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity . The rigid homocubane structure provides a unique spatial arrangement that can affect the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Homocubane-4-carboxylic acid is unique due to its homocubane structure, which is a noncyclopropanoid homologue of cubane . Similar compounds include:
Cubane-1,4-dicarboxylic acid: A derivative of cubane with two carboxylic acid groups.
Homocubane derivatives: Compounds with various functional groups attached to the homocubane skeleton.
Cubane derivatives: Compounds derived from cubane with different functional groups.
This compound stands out due to its specific structural features and the potential for diverse chemical modifications .
Propiedades
Número CAS |
15844-05-0 |
|---|---|
Fórmula molecular |
C10H10O2 |
Peso molecular |
162.18 g/mol |
Nombre IUPAC |
pentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid |
InChI |
InChI=1S/C10H10O2/c11-9(12)10-6-3-1-2-4(6)8(10)5(2)7(3)10/h2-8H,1H2,(H,11,12) |
Clave InChI |
MOOVPWJLDNIYBR-UHFFFAOYSA-N |
SMILES canónico |
C1C2C3C4C1C5C2C3C45C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Hexyn-1-ol, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B11939387.png)
![1,3-dimethyl-N-(1-methylbutyl)-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11939388.png)

![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyhexadecanamide](/img/structure/B11939407.png)
![2,5-Cyclohexadien-1-one, 4-[[4-(dimethylamino)phenyl]imino]-2,5-dimethyl-](/img/structure/B11939421.png)








